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2-(3-Methylsulfonylaminophenyl)-4-nitrobenzoic acid
Overview
Description
2-(3-Methylsulfonylaminophenyl)-4-nitrobenzoic acid is an organic compound that features both a sulfonamide and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylsulfonylaminophenyl)-4-nitrobenzoic acid typically involves multiple steps:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the nitrobenzoic acid derivative with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield, cost, and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylsulfonylaminophenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 2-(3-Methylsulfonylaminophenyl)-4-aminobenzoic acid.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Esterification: Methyl or ethyl esters of this compound.
Scientific Research Applications
2-(3-Methylsulfonylaminophenyl)-4-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or antimicrobial properties.
Materials Science: The compound can be incorporated into polymers or coatings to impart specific chemical properties.
Biological Studies: It can be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(3-Methylsulfonylaminophenyl)-4-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonamide group can enhance binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid: Similar structure but with the sulfonamide group in a different position.
2-(3-Methylsulfonylaminophenyl)-4-aminobenzoic acid: The reduced form of the nitro compound.
4-Nitrobenzoic acid: Lacks the sulfonamide group, making it less versatile in certain applications.
Uniqueness
2-(3-Methylsulfonylaminophenyl)-4-nitrobenzoic acid is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
2-[3-(methanesulfonamido)phenyl]-4-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-23(21,22)15-10-4-2-3-9(7-10)13-8-11(16(19)20)5-6-12(13)14(17)18/h2-8,15H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCSGVJCOLYKHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692086 | |
Record name | 3'-[(Methanesulfonyl)amino]-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-81-1 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3′-[(methylsulfonyl)amino]-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261940-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-[(Methanesulfonyl)amino]-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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